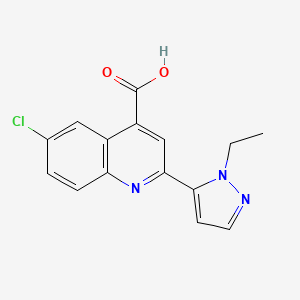
6-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid
描述
6-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid is a heterocyclic compound that features both quinoline and pyrazole moieties
准备方法
The synthesis of 6-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid typically involves the reaction of ethyl-6-chloro-2-methylquinoline-4-carboxylate with pyrazole-4-carboxaldehydes . The reaction conditions often include the use of morpholine as a catalyst and may involve multiple steps to achieve the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety into dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
作用机制
The mechanism of action of 6-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context but often include inhibition of DNA synthesis or disruption of cellular signaling pathways .
相似化合物的比较
Similar compounds include other quinoline derivatives and pyrazole-containing molecules. For example:
Chloroquine: A well-known antimalarial drug that also contains a quinoline moiety.
Pyrazole derivatives: These compounds are known for their anti-inflammatory and analgesic properties.
What sets 6-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-4-quinolinecarboxylic acid apart is its unique combination of both quinoline and pyrazole structures, which may confer distinct biological activities and chemical reactivity .
属性
IUPAC Name |
6-chloro-2-(2-ethylpyrazol-3-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-2-19-14(5-6-17-19)13-8-11(15(20)21)10-7-9(16)3-4-12(10)18-13/h3-8H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEALOZNNIHTDRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propyl 4-[(mesitylcarbonyl)amino]benzoate](/img/structure/B4831116.png)
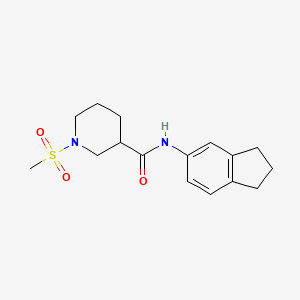
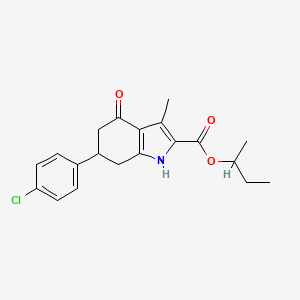
![5-(2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4831142.png)

![N-(2-chloro-3-pyridinyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4831146.png)
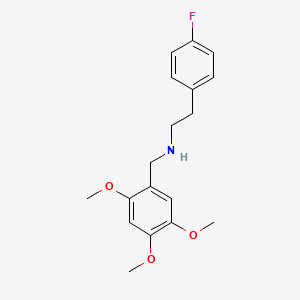
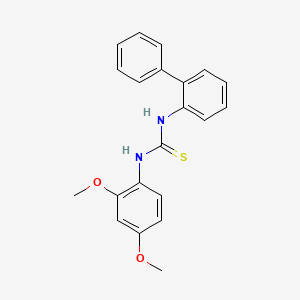
![5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4831161.png)
![2-(benzylthio)-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4831169.png)
![5-[(2-bromo-4-methylphenoxy)methyl]-3-(2,4-dichlorobenzyl)-1,2,4-oxadiazole](/img/structure/B4831178.png)
![2,2,2-Trifluoro-1-[1-(3-phenoxypropyl)indol-3-yl]ethanone](/img/structure/B4831192.png)
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2,4-dichlorobenzamide](/img/structure/B4831193.png)
![7-[2-(1H-imidazol-4-yl)ethyl]-2-(methylsulfanyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4831200.png)
